

# 4-Iodobenzenesulfonyl chloride molecular weight and formula

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## Compound of Interest

Compound Name: 4-Iodobenzenesulfonyl chloride

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## In-Depth Technical Guide to 4-Iodobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-iodobenzenesulfonyl chloride**, a key reagent in pharmaceutical synthesis and analytical chemistry. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its use in derivatization reactions.

## Core Physicochemical Data

**4-Iodobenzenesulfonyl chloride**, also known as pipsyl chloride, is an aromatic sulfonyl chloride compound. Its quantitative properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClIO <sub>2</sub> S	[1][2]
Molecular Weight	302.52 g/mol	[1][2]
Alternative Molecular Weight	302.51 g/mol	[3]
CAS Number	98-61-3	[1]

## Experimental Protocols

Detailed methodologies for the synthesis of **4-Iodobenzenesulfonyl chloride** and its application in the derivatization of amino acids are provided below. These protocols are essential for researchers utilizing this compound in their work.

### Synthesis of 4-Iodobenzenesulfonyl Chloride

This protocol details the synthesis of **4-Iodobenzenesulfonyl chloride** from iodobenzene and chlorosulfonic acid.<sup>[4]</sup>

Materials:

- Iodobenzene
- Chloroform
- Chlorosulfonic acid
- Magnesium sulfate ( $\text{MgSO}_4$ )
- 5 L three-neck round-bottom flask
- Mechanical stirrer
- Heating mantle
- Water-cooled condenser
- 2 L addition funnel
- Inert gas source
- 6 L separatory funnel

Procedure:

- **Reaction Setup:** In a dry 5 L three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, water-cooled condenser, and an inert gas inlet, add 2.5 L of

chloroform and 503 g (4.32 mol) of chlorosulfonic acid.

- Addition of Iodobenzene: Heat the mixture to a gentle reflux. Over the course of 1 hour, add a solution of 400 g (1.96 mol) of iodobenzene in 0.5 L of chloroform from the addition funnel. During the addition, the reaction mixture will change color from yellow to a dark red-purple, and hydrogen chloride gas will be released.
- Reaction Completion: Continue to heat the reaction mixture under reflux for an additional hour. Gas chromatography can be used to monitor the reaction and confirm the complete conversion to **4-iodobenzenesulfonyl chloride**.
- Work-up: Pour the cooled reaction mixture into a 6 L separatory funnel. Discard the lower inorganic acid layer.
- Neutralization and Drying: Neutralize the organic layer and subsequently dry it with magnesium sulfate.
- Isolation: Evaporate the solvent to yield the crude **4-iodobenzenesulfonyl chloride** as a yellow solid. The approximate yield is 593 g (quantitative).
- Purification (Optional): The product can be further purified by distillation under high vacuum if required.

## Derivatization of (Phenylsulfonyl amino)-L-aspartic acid

This protocol describes the use of **4-iodobenzenesulfonyl chloride** to derivatize an amino acid, specifically in the synthesis of (phenylsulfonyl amino)-L-aspartic acid.<sup>[4]</sup>

Materials:

- (Phenylsulfonyl amino)-L-aspartic acid (acid 8-1)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Deionized water (H<sub>2</sub>O)

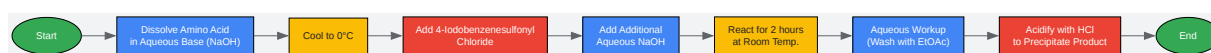
- **4-Iodobenzenesulfonyl chloride**
- Ethyl acetate (EtOAc)
- Concentrated hydrochloric acid (HCl)

#### Procedure:

- **Initial Solution:** In a suitable reaction vessel, prepare a solution of 4.39 g (33.2 mmol) of acid 8-1, 1.49 g (37.2 mmol) of NaOH, 30 ml of diethyl ether, and 30 ml of H<sub>2</sub>O. Cool the solution to 0°C.
- **Addition of Sulfonyl Chloride:** To the cooled solution, add 10.34 g (34.2 mmol) of **4-Iodobenzenesulfonyl chloride**.
- **Second Base Addition:** After approximately 5 minutes, add a solution of 1.49 g (37.2 mmol) of NaOH dissolved in 15 ml of H<sub>2</sub>O. Remove the cooling bath.
- **Reaction Time:** Allow the reaction to proceed for 2.0 hours.
- **Concentration:** Concentrate the reaction mixture to remove the organic solvent.
- **Aqueous Work-up:** Dissolve the residue in 300 ml of H<sub>2</sub>O and wash with ethyl acetate.
- **Acidification:** Cool the aqueous portion to 0°C and acidify with concentrated HCl to precipitate the derivatized product.

## Process Visualization

The following diagram illustrates the logical workflow for the derivatization of a generic amino acid using **4-Iodobenzenesulfonyl chloride**, based on the principles outlined in the experimental protocol.



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Caption: Workflow for amino acid derivatization.

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## References

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- To cite this document: BenchChem. [4-Iodobenzenesulfonyl chloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203014#4-iodobenzenesulfonyl-chloride-molecular-weight-and-formula]

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